molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

Cat. No.: B112270
CAS No.: 209731-61-3
M. Wt: 215.32 g/mol
InChI Key: ORLHVUBLPZUJIS-UHFFFAOYSA-N
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Description

2’-(Methylthio)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl structure with a methylthio group at the 2’ position and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methylthio)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

Industrial Production Methods

Industrial production of 2’-(Methylthio)-[1,1’-biphenyl]-4-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2’-(Methylthio)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

2’-(Methylthio)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological targets, which can lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 2’-(Methylthio)-[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Methylthio)-[1,1’-biphenyl]-4-amine is unique due to the presence of both a methylthio group and an amine group on the biphenyl scaffold. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-methylsulfanylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLHVUBLPZUJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445047
Record name 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209731-61-3
Record name 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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